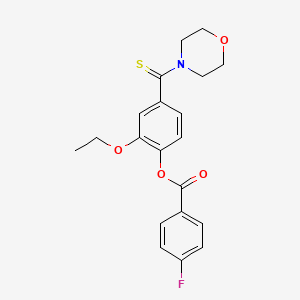![molecular formula C23H22ClN5O4 B5211534 5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)
5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline, also known as clopenthixol, is a chemical compound that belongs to the class of thioxanthenes. It has been widely used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline is not fully understood. However, it is believed to act as a dopamine antagonist, which reduces the activity of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By blocking dopamine receptors, this compound can reduce the symptoms of psychosis and other psychiatric disorders.
Biochemical and Physiological Effects
Clopenthixol has been shown to have various biochemical and physiological effects in animal models. It can increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which are involved in regulating mood and behavior. Clopenthixol can also affect the levels of various hormones such as cortisol and prolactin, which are involved in the stress response and lactation, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
Clopenthixol has several advantages for lab experiments. It is a well-characterized compound that is readily available and affordable. It has been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers. However, 5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline also has some limitations. It can have toxic effects at high doses, which can limit its use in certain experiments. It can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline. One area of interest is the development of new analogs and derivatives with improved therapeutic properties and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neurotransmitter systems and gene expression. Finally, there is a need for more research on the long-term effects of this compound on brain function and behavior.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties in the treatment of various psychiatric disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its therapeutic potential and limitations.
Méthodes De Synthèse
The synthesis of 5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline involves the reaction of 2,4-dinitroaniline with 2-chloro-N-(4-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity and quality of the product are ensured through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Clopenthixol has been extensively studied for its potential therapeutic properties in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models and clinical trials. Clopenthixol has also been used in research on drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
5-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4/c1-16-6-8-17(9-7-16)25-19-14-22(23(29(32)33)15-21(19)28(30)31)27-12-10-26(11-13-27)20-5-3-2-4-18(20)24/h2-9,14-15,25H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRVOZPHLLIECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)
![N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)

